Ethyl 2-ethoxypropanoate
Overview
Description
Ethyl 2-ethoxypropanoate is an organic compound with the molecular formula C₇H₁₄O₃. It is an ester formed from the reaction of ethanol and propanoic acid. This compound is known for its applications in various industrial processes due to its unique chemical properties .
Mechanism of Action
Ethyl 2-ethoxypropanoate is an organic compound with the molecular formula C7H14O3 . It is a compound of interest in various fields, including pharmaceuticals and biochemistry The following sections provide a hypothetical overview based on general principles of biochemistry and pharmacology.
Target of Action
The specific targets of this compound are currently unknown due to the lack of research data . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific research . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxypropanoate can be synthesized through the esterification of ethanol and propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form ethanol and propanoic acid.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Ethanol and propanoic acid.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethoxypropanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Investigated for potential use in drug formulation and delivery.
Industry: Utilized in the production of coatings, adhesives, and other materials
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but different reactivity.
Methyl butyrate: Shares ester functional group but has different physical and chemical properties.
Ethyl propionate: Similar structure but with different applications and reactivity
Uniqueness: Ethyl 2-ethoxypropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
ethyl 2-ethoxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-6(3)7(8)10-5-2/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKJHMOIRYZSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289573 | |
Record name | ETHYL 2-ETHOXYPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7737-40-8, 112889-45-9 | |
Record name | NSC61984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ETHYL 2-ETHOXYPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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